molecular formula C10H19NO3 B4933718 3,3,6-Trimethyl-1-nitrohept-5-en-2-ol

3,3,6-Trimethyl-1-nitrohept-5-en-2-ol

Cat. No.: B4933718
M. Wt: 201.26 g/mol
InChI Key: ZNRQGYSETWOLQP-UHFFFAOYSA-N
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Description

3,3,6-Trimethyl-1-nitrohept-5-en-2-ol is an organic compound with a unique structure that includes a nitro group and multiple methyl groups

Preparation Methods

The synthesis of 3,3,6-Trimethyl-1-nitrohept-5-en-2-ol can be achieved through several synthetic routes One common method involves the nitration of a suitable precursor compound under controlled conditionsIndustrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3,3,6-Trimethyl-1-nitrohept-5-en-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

3,3,6-Trimethyl-1-nitrohept-5-en-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,6-Trimethyl-1-nitrohept-5-en-2-ol involves its interaction with molecular targets through its nitro group. This interaction can lead to various biochemical effects, including the modulation of enzyme activity and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3,3,6-Trimethyl-1-nitrohept-5-en-2-ol can be compared with other nitroalkanes and nitroalkenes. Similar compounds include:

Properties

IUPAC Name

3,3,6-trimethyl-1-nitrohept-5-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-8(2)5-6-10(3,4)9(12)7-11(13)14/h5,9,12H,6-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRQGYSETWOLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C)(C)C(C[N+](=O)[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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